Cas no 1050482-28-4 ((2S)-2-amino-5-hydroxy-4-methylpentanoic acid)

(2S)-2-Amino-5-hydroxy-4-methylpentanoic acid is a non-proteinogenic amino acid characterized by its chiral (S)-configuration at the α-carbon and a hydroxyl group at the terminal carbon. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptide-based therapeutics and enzyme inhibitors. Its structural features, including the hydroxyl and methyl substituents, enhance its utility in stereoselective reactions and as a building block for bioactive molecules. The compound’s high purity and defined stereochemistry make it suitable for applications requiring precise molecular control, such as medicinal chemistry and biochemical studies. Proper handling under inert conditions is recommended to preserve its stability.
(2S)-2-amino-5-hydroxy-4-methylpentanoic acid structure
1050482-28-4 structure
Product Name:(2S)-2-amino-5-hydroxy-4-methylpentanoic acid
CAS No:1050482-28-4
MF:C6H13NO3
MW:147.17
CID:4758540
PubChem ID:54299337
Update Time:2025-07-22

(2S)-2-amino-5-hydroxy-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • L-Leucine, 5-hydroxy-
    • (2S)-2-amino-5-hydroxy-4-methylpentanoic acid
    • Inchi: 1S/C6H13NO3/c1-4(3-8)2-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1
    • InChI Key: SDCAQJCTUOFAKD-AKGZTFGVSA-N
    • SMILES: C(O)(=O)[C@H](CC(C)CO)N

Computed Properties

  • Exact Mass: 147.08954328g/mol
  • Monoisotopic Mass: 147.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 83.6Ų

(2S)-2-amino-5-hydroxy-4-methylpentanoic acid Pricemore >>

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Additional information on (2S)-2-amino-5-hydroxy-4-methylpentanoic acid

CAS No. 1050482-28-4: (2S)-2-amino-5-hydroxy-4-methylpentanoic acid

(2S)-2-amino-5-hydroxy-4-methylpentanoic acid, identified by the CAS registry number 1050482-28-4, is a naturally occurring amino acid with significant biological activity. This compound belongs to the class of alpha-amino acids, which are fundamental building blocks of proteins and play crucial roles in various biochemical processes. The molecule's structure is characterized by an amino group (-NH₂) attached to the second carbon (C₂), a hydroxyl group (-OH) at the fifth carbon (C₅), and a methyl group (-CH₃) at the fourth carbon (C₄). The stereochemistry at the second carbon is specified as (S), indicating a specific spatial arrangement of substituents around this chiral center.

The compound's unique structure endows it with versatile functional groups, making it a potential candidate for various applications in the fields of pharmacology, nutrition, and biotechnology. Recent studies have highlighted its role in metabolic pathways, particularly in the synthesis of bioactive molecules and its potential as a precursor for peptide synthesis. Researchers have also explored its ability to act as a chiral catalyst in asymmetric synthesis, leveraging its stereochemical properties to facilitate enantioselective reactions.

In terms of biological activity, (2S)-2-amino-5-hydroxy-4-methylpentanoic acid has been shown to exhibit antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This makes it a promising candidate for applications in nutraceuticals and cosmeceuticals, where antioxidants are highly valued for their health benefits. Furthermore, studies have indicated that this compound may play a role in modulating cellular signaling pathways, potentially offering therapeutic benefits in conditions such as inflammation and neurodegenerative diseases.

The synthesis of CAS No. 1050482-28-4 involves a combination of organic chemistry techniques, including stereoselective synthesis methods to ensure the correct configuration at the chiral center. Recent advancements in asymmetric catalysis have enabled more efficient and environmentally friendly production processes, reducing costs and improving scalability for industrial applications.

From an analytical perspective, the compound can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into its molecular structure and purity, ensuring compliance with quality standards required for research and commercial use.

In conclusion, (2S)-2-amino-5-hydroxy-4-methylpentanoic acid (CAS No. 1050482-28-4) is a multifaceted amino acid with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent research advancements, underscore its potential as a valuable compound in both academic and industrial settings.

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